molecular formula C8H9NO3 B1279266 2-amino-2-(2-hydroxyphenyl)acetic Acid CAS No. 25178-38-5

2-amino-2-(2-hydroxyphenyl)acetic Acid

Cat. No.: B1279266
CAS No.: 25178-38-5
M. Wt: 167.16 g/mol
InChI Key: LIDYFNYBHXPTJG-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxyphenyl)acetic acid, also known as 2-Amino-2-hydroxybenzoic acid (2-AHBA), is an organic compound that is widely used in scientific research. It is a derivative of benzoic acid and is found in many natural products. 2-AHBA is a versatile compound that has been used in numerous experiments, including those involving organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Structural Characterization in Organometallic Chemistry

2-Amino-2-(2-hydroxyphenyl)acetic acid is used in the synthesis of triorganotin(IV) derivatives, characterized by various spectroscopic techniques. These complexes exhibit a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with ligands coordinating in zwitterionic form. This research is fundamental in understanding the structural properties of such organometallic complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Antioxidant and Enzyme Inhibitory Activities

Research involving the synthesis of Schiff base ligands from amino acids, including derivatives of this compound, has led to the discovery of compounds with notable antioxidant properties and selective inhibitory activities against xanthine oxidase. This is particularly significant in the context of therapeutic applications targeting oxidative stress and related disorders (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Hydrogen Bond Studies in Pharmaceuticals

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from this compound, have shown significant potential for pharmaceutical applications. These studies reveal the formation of intra- and intermolecular hydrogen bonds, which are critical in understanding the behavior of such compounds in medicinal chemistry (Romero & Margarita, 2008).

Vibrational Spectral Analysis for Material Sciences

In material sciences, vibrational spectral analysis of derivatives of this compound helps in understanding their molecular structure and electronic properties. This research is essential for designing new materials with specific electronic and optical characteristics (Bell & Dhas, 2019).

Bioconjugation in Biotechnology

Derivatives of this compound are used in synthesizing heterobifunctional reagents for bioconjugation, particularly in the development of liposomal constructs for immunization purposes. These findings are crucial in the field of vaccine development and targeted drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary in Synthetic Chemistry

In synthetic chemistry, certain derivatives of this compound have been explored as chiral auxiliary compounds, useful in the separation of diastereomeric alcohols and amines. This research contributes significantly to the development of enantioselective synthesis processes (Majewska, 2019).

Application in Nanotechnology

In the realm of nanotechnology, interactions of certain molecules derived from this compound lead to the formation of organic nanoparticles with fluorescence color-switching properties. This has potential applications in the development of responsive nanomaterials and sensors (Yao & Funada, 2014).

Safety and Hazards

2-Amino-2-(2-hydroxyphenyl)acetic acid is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

2-amino-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDYFNYBHXPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948035
Record name Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25178-38-5
Record name Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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